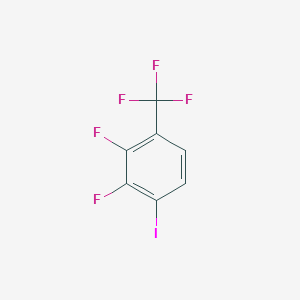

2,3-Difluoro-4-iodobenzotrifluoride

描述

Significance of Polyhalogenated Benzotrifluorides in Contemporary Organic Chemistry

Polyhalogenated benzotrifluorides are aromatic compounds characterized by a benzene (B151609) ring substituted with multiple halogen atoms and a trifluoromethyl (-CF3) group. The incorporation of fluorine and, specifically, the trifluoromethyl group, is a widely used strategy in medicinal and agricultural chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of molecules. mdpi.comnih.gov The -CF3 group is a strong electron-withdrawing moiety and is often employed as a bioisostere for groups like chlorine or methyl, helping to fine-tune the electronic and steric properties of a compound. wikipedia.orgmdpi.com

These fluorinated building blocks are integral to the synthesis of a significant portion of pharmaceuticals and agrochemicals currently in development, with some estimates suggesting that around 30% of drugs and 50% of crop protection products under development contain fluorine. biesterfeld.nonih.gov The presence of multiple halogen atoms on the benzotrifluoride (B45747) scaffold provides chemists with versatile handles for a variety of chemical transformations, including cross-coupling reactions, which are fundamental to constructing more complex molecules. Aromatic fluorides, in particular, serve as key intermediates in the synthesis of numerous commercial products, including antibiotics and anti-inflammatory drugs. alfa-chemistry.com

Structural Features and Chemical Environment of 2,3-Difluoro-4-iodobenzotrifluoride

This compound possesses a unique substitution pattern on its benzene ring that dictates its reactivity. The key structural components are:

A Benzene Ring: The aromatic core of the molecule.

A Trifluoromethyl (-CF3) Group: A highly electronegative and lipophilic group that significantly influences the electronic nature of the aromatic ring, making it electron-deficient. wikipedia.org This group is known for its high metabolic stability due to the strength of the C-F bonds. mdpi.com

Two Vicinal Fluorine Atoms: Located at the 2nd and 3rd positions, these atoms further increase the electron-withdrawing nature of the ring.

An Iodine Atom: Positioned at the 4th position, para to the trifluoromethyl group. The carbon-iodine bond is the most reactive site for many important synthetic transformations, particularly palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings.

The combination of these substituents creates a highly functionalized and reactive building block. The strong electron-withdrawing effects of the trifluoromethyl and difluoro groups activate the C-I bond, making it an excellent electrophile for coupling reactions.

Physicochemical Properties of this compound

Overview of Prior Academic Research on this compound

While specific academic studies focusing solely on the properties of this compound are not extensively documented in readily available literature, its value is primarily demonstrated through its use as a critical intermediate in the synthesis of more complex molecules. Its structural features make it an ideal substrate for building trifluoromethyl- and difluoro-substituted biaryl compounds and other elaborate structures.

Research on analogous compounds, such as 4-iodobenzotrifluoride (B1294960), highlights the synthetic utility of the iodo-benzotrifluoride moiety. chemicalbook.com This simpler analogue is widely used in Mizoroki-Heck reactions, Sonogashira cross-coupling reactions, and aminocarbonylations to produce a variety of derivatives, including important pharmaceutical and agrochemical intermediates. chemicalbook.com For instance, 4-iodobenzotrifluoride is a known intermediate for the insecticide fipronil. chemicalbook.com Given this precedent, the research involving this compound follows a similar trajectory, where it serves as a specialized building block for creating highly functionalized target molecules that benefit from the unique properties imparted by the fluorine atoms.

Research Gaps and Future Directions in the Study of the Chemical Compound

The current body of research on this compound is predominantly application-focused, with the compound being used as a means to an end in multi-step syntheses. This presents several opportunities for future investigation:

Exploration of Novel Reactivity: While its utility in cross-coupling is implied, detailed studies optimizing reaction conditions (catalysts, ligands, solvents) specifically for this substrate could yield more efficient and sustainable synthetic methods.

Synthesis of Novel Material Polymers: The high polarity and unique electronic properties conferred by the multiple fluorine substituents could make polymers derived from this monomer interesting candidates for advanced materials, such as high-performance polymers or materials for electronic applications.

Investigation of Intrinsic Biological Activity: To date, the compound is treated as a non-bioactive intermediate. Screening this compound and its simple derivatives for any intrinsic biological activity could open new avenues for its application in medicinal or agricultural science.

Development of More Direct Synthetic Routes: Research into more efficient, cost-effective, and environmentally benign methods for the synthesis of this compound itself would enhance its accessibility and broaden its applicability in both academic and industrial research.

Mentioned Chemical Compounds

Stepwise and Convergent Synthetic Routes to this compound

The assembly of this compound is best achieved through a linear, multi-step sequence where control over regiochemistry is exerted at each stage.

1 Multi-Step Synthesis from Accessible Starting Materials

A plausible and efficient synthetic route begins with a commercially available or readily accessible precursor, such as 2,3-difluorotoluene (B1304731) or 2,3-difluoroaniline.

Route A: Starting from 2,3-Difluorotoluene

Trifluoromethylation: The methyl group of 2,3-difluorotoluene is first converted to a trichloromethyl group via free-radical chlorination. Subsequent fluorination with a reagent like HF or SbF₃ yields 2,3-difluorobenzotrifluoride (B1586452). google.com

Directed Iodination: The resulting 2,3-difluorobenzotrifluoride is then subjected to directed ortho-metalation. Treatment with LDA or n-BuLi at low temperatures (e.g., -78 °C) selectively removes the proton at the 4-position. nih.gov

Iodine Quench: The generated aryllithium species is quenched with iodine (I₂) to afford the final product, this compound. researchgate.net

Table 2: Plausible Multi-Step Synthesis Pathway

| Step | Starting Material | Reagents | Intermediate/Product | Key Transformation | Reference |

|---|---|---|---|---|---|

| 1 | 2,3-Difluorotoluene | 1. Cl₂, UV light2. HF/SbF₃ | 2,3-Difluorobenzotrifluoride | Trifluoromethylation | google.com |

Structure

3D Structure

属性

IUPAC Name |

2,3-difluoro-1-iodo-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F5I/c8-5-3(7(10,11)12)1-2-4(13)6(5)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRPSDBYIRNSMRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F5I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Studies of 2,3 Difluoro 4 Iodobenzotrifluoride

Aromatic Substitution Reactions of 2,3-Difluoro-4-iodobenzotrifluoride

Aromatic substitution reactions are fundamental processes in organic chemistry for the functionalization of aromatic rings. These reactions are broadly classified as electrophilic or nucleophilic, depending on the nature of the reacting species.

Electrophilic Aromatic Substitution: Scope and Limitations

Electrophilic aromatic substitution (EAS) involves the reaction of an aromatic ring with an electrophile, leading to the substitution of a hydrogen atom. uci.edu The rate and regioselectivity of EAS are significantly influenced by the substituents already present on the aromatic ring. In the case of this compound, the trifluoromethyl group (-CF3) and the fluorine atoms are strongly deactivating groups due to their electron-withdrawing nature. uci.educhemistrysteps.com The iodine atom is also a deactivating substituent. uci.edu

The presence of multiple deactivating groups on the benzene (B151609) ring of this compound makes it highly unreactive towards electrophilic aromatic substitution. chemistrysteps.com Reactions like Friedel-Crafts alkylation and acylation are generally not feasible with such strongly deactivated rings. chemistrysteps.comlibretexts.org The harsh conditions often required for these reactions can also lead to decomposition or unwanted side reactions.

Nucleophilic Aromatic Substitution: Understanding Halogen Displacement from the Chemical Compound

Nucleophilic aromatic substitution (SNA) occurs when a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups ortho and/or para to the leaving group. wikipedia.orgyoutube.com In this compound, the trifluoromethyl group and the two fluorine atoms activate the ring for nucleophilic attack.

The relative reactivity of halogens as leaving groups in SNAr reactions generally follows the order F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is the initial attack of the nucleophile to form a Meisenheimer complex, and the high electronegativity of fluorine stabilizes this intermediate. youtube.commasterorganicchemistry.com Therefore, in this compound, the fluorine atoms are more susceptible to displacement by a nucleophile than the iodine atom. The position of the nucleophilic attack would be directed by the combined electronic effects of the substituents.

A halogen displacement reaction involves a more reactive halogen displacing a less reactive one from a solution of its halide. savemyexams.com In the context of nucleophilic aromatic substitution on this compound, a strong nucleophile can displace one of the fluorine atoms. The specific fluorine atom displaced (at position 2 or 3) would depend on the reaction conditions and the nature of the nucleophile, influenced by the directing effects of the surrounding groups.

Metal-Catalyzed Cross-Coupling Reactions Involving this compound

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The iodine atom in this compound serves as a versatile handle for these transformations.

Suzuki-Miyaura Coupling of the Aryl Iodide Moiety

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate. libretexts.org The aryl iodide moiety of this compound is an excellent substrate for this reaction. nih.gov

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| This compound | Arylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/Water | 4-Aryl-2,3-difluorobenzotrifluoride |

Note: This is a representative example; specific conditions and yields would vary depending on the specific arylboronic acid used.

Heck and Sonogashira Reactions with this compound

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. wikipedia.orgorganic-chemistry.org The aryl iodide of this compound can readily participate in Heck reactions. The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org

The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org This reaction often employs a copper co-catalyst. wikipedia.org this compound can be coupled with various terminal alkynes to introduce an alkynyl group at the 4-position.

Table 2: Heck and Sonogashira Reactions of this compound

| Reaction | Reactant 1 | Reactant 2 | Catalyst System | Base | Product |

| Heck | This compound | Alkene | Pd(OAc)2, PPh3 | Et3N | 4-Alkenyl-2,3-difluorobenzotrifluoride |

| Sonogashira | This compound | Terminal Alkyne | Pd(PPh3)2Cl2, CuI | Et3N | 4-Alkynyl-2,3-difluorobenzotrifluoride |

Note: These are generalized examples. Specific conditions can be optimized for higher yields and selectivity.

Other Palladium and Copper-Catalyzed Transformations

Beyond the Suzuki, Heck, and Sonogashira reactions, the aryl iodide of this compound can participate in a variety of other palladium and copper-catalyzed transformations. nih.gov These include, but are not limited to, Stille coupling (with organostannanes), Negishi coupling (with organozinc reagents), and Buchwald-Hartwig amination (for the formation of C-N bonds).

Copper-catalyzed reactions, such as the Ullmann condensation, can also be employed to form carbon-oxygen or carbon-nitrogen bonds at the position of the iodine atom. nih.gov These reactions often require higher temperatures compared to their palladium-catalyzed counterparts. The development of new ligands and catalytic systems continues to expand the scope of these transformations. nih.govnih.gov

Carbon-Halogen Bond Activation and Functionalization of this compound

The carbon-iodine (C-I) bond is the most reactive of the carbon-halogen bonds and is expected to be the primary site of reactivity in this compound. This bond is susceptible to activation by various transition metal catalysts, leading to a wide range of cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds.

Common cross-coupling reactions that would be anticipated to be successful with this compound, based on the reactivity of other aryl iodides, include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.

Sonogashira Coupling: Reaction with terminal alkynes to produce aryl-alkyne structures.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Buchwald-Hartwig Amination: Reaction with amines to form arylamines.

Ullmann Condensation: Copper-catalyzed coupling with alcohols, thiols, or amines.

While the general mechanisms for these transformations are well-established, specific data on reaction conditions (catalysts, ligands, bases, solvents, temperatures) and yields for this compound are not available in the reviewed literature. The electronic effects of the two fluorine atoms and the trifluoromethyl group would significantly influence the reactivity of the C-I bond, making direct extrapolation from simpler aryl iodides potentially unreliable.

Table 1: Hypothetical Carbon-Halogen Bond Functionalization Reactions of this compound

| Reaction Name | Coupling Partner | Expected Product Structure | Status of Experimental Data |

| Suzuki-Miyaura | Arylboronic acid | 2,3-Difluoro-4-aryl-benzotrifluoride | Not Found |

| Sonogashira | Terminal alkyne | 2,3-Difluoro-4-(alkynyl)benzotrifluoride | Not Found |

| Heck | Alkene | 2,3-Difluoro-4-(alkenyl)benzotrifluoride | Not Found |

| Buchwald-Hartwig | Amine | N-Aryl-2,3-difluoro-4-aminobenzotrifluoride | Not Found |

Radical and Pericyclic Reactions of the Chemical Compound

The presence of a trifluoromethyl group and an iodine atom suggests that this compound could participate in radical reactions. The C-I bond can be cleaved homolytically under thermal or photochemical conditions, or through the action of radical initiators, to generate an aryl radical. This radical could then engage in various transformations.

Furthermore, the trifluoromethyl group itself is a common participant in radical trifluoromethylation reactions, although in this case, the CF3 group is already installed on the aromatic ring.

Pericyclic reactions, which involve a cyclic transition state, are a distinct class of concerted reactions. The potential for this compound to participate in pericyclic reactions, such as cycloadditions or electrocyclizations, would depend on the introduction of suitable reacting partners or modifications to the molecule's structure. No specific studies on the pericyclic reactivity of this compound have been identified.

Photochemical and Electrochemical Reactivity of this compound

The photochemical reactivity of aryl iodides is well-documented, with the C-I bond being susceptible to photolytic cleavage to form an aryl radical and an iodine radical. This process can initiate a variety of subsequent reactions. The absorption wavelength required for this process would be influenced by the substitution pattern on the benzene ring.

Electrochemical methods can also be employed to activate the C-I bond. Reduction of this compound at a cathode would likely lead to the formation of an aryl anion or an aryl radical, which could then react with electrophiles or undergo other transformations. Conversely, oxidation could lead to the formation of a radical cation. Specific studies detailing the electrochemical potential and synthetic applications of this compound are absent from the current literature.

Advanced Spectroscopic Characterization and Computational Analysis of 2,3 Difluoro 4 Iodobenzotrifluoride

High-Resolution NMR Spectroscopy for In-Depth Structural and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2,3-Difluoro-4-iodobenzotrifluoride, a multi-nuclear approach is essential to probe the environment of each unique atom possessing a magnetic moment.

While specific experimental spectra for this compound are not widely published, the expected chemical shifts (δ) and coupling constants (J) can be predicted based on established principles and data from analogous structures. ubc.caucsb.edu The electron-withdrawing nature of the fluorine and trifluoromethyl substituents, combined with the influence of the iodine atom, creates a distinct electronic environment for each nucleus.

¹H NMR: The molecule presents two aromatic protons which are adjacent to each other. These would appear as two distinct doublets due to vicinal coupling (³JHH). The proton at position 5 is expected to be downfield relative to the proton at position 6, owing to the deshielding effects of the neighboring iodine and trifluoromethyl groups.

¹³C NMR: Seven unique carbon signals are expected. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The carbons bonded to the aromatic fluorines will show large one-bond C-F coupling constants (¹JCF), while other carbons will exhibit smaller two- or three-bond couplings (²JCF, ³JCF). The carbon bearing the iodine atom will be significantly shielded compared to a carbon bonded to hydrogen.

¹⁹F NMR: Two distinct signals are anticipated in the ¹⁹F NMR spectrum: one for the two aromatic fluorine atoms and another for the trifluoromethyl group. The signal for the CF3 group is typically found around -60 to -65 ppm and will appear as a singlet, assuming no significant coupling to the aromatic protons. rsc.org The aromatic fluorine signals will be more complex due to mutual coupling and coupling to the aromatic protons.

¹²⁷I NMR: Direct observation of ¹²⁷I NMR is generally challenging due to its large quadrupole moment, which leads to very broad signals, making it impractical for most structural elucidation purposes.

Predicted NMR Data for this compound

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants (J, Hz) |

|---|---|---|---|

| ¹H | H-5 | ~7.8 - 8.2 | d, ³JHH ≈ 8-9 Hz |

| ¹H | H-6 | ~7.3 - 7.6 | d, ³JHH ≈ 8-9 Hz |

| ¹⁹F | CF₃ | ~ -63 | s |

| ¹⁹F | F-2, F-3 | ~ -110 to -140 | m |

| ¹³C | C-1 (C-CF₃) | ~125-130 | q, ¹JCF ≈ 270-280 Hz |

| ¹³C | CF₃ | ~122 | q, ¹JCF ≈ 272 Hz |

| ¹³C | C-2 (C-F) | ~155-160 | d, ¹JCF ≈ 240-250 Hz |

| ¹³C | C-3 (C-F) | ~150-155 | d, ¹JCF ≈ 240-250 Hz |

| ¹³C | C-4 (C-I) | ~90-95 | m |

| ¹³C | C-5 | ~135-140 | m |

| ¹³C | C-6 | ~120-125 | m |

Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals predicted in 1D NMR and confirming the molecular structure. youtube.comyoutube.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak connecting the two aromatic proton signals (H-5 and H-6), confirming their scalar coupling and spatial proximity of 3 bonds.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would show cross-peaks between the H-5 signal and the C-5 signal, and between H-6 and C-6, allowing for the definitive assignment of these carbons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between carbons and protons. youtube.com Key expected correlations for this compound would include:

H-5 correlating to C-1, C-3, C-4, and C-6.

H-6 correlating to C-1, C-2, C-4, and C-5.

The fluorine atoms of the CF₃ group could show correlations to C-1 and C-2, providing crucial evidence for the placement of the trifluoromethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. For this molecule, a cross-peak between H-5 and the fluorine atoms of the CF₃ group would be expected, confirming their spatial proximity on the benzene (B151609) ring.

Advanced Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups. scielo.org.mx These methods are complementary and can be supported by theoretical calculations to assign specific bands. researchgate.net

Expected Vibrational Modes for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Technique | Description |

|---|---|---|---|

| 3050-3150 | C-H stretch | FTIR/Raman | Aromatic C-H stretching vibrations. |

| 1570-1620 | C=C stretch | FTIR/Raman | Aromatic ring skeletal vibrations. |

| 1200-1350 | C-F stretch (Aromatic) | FTIR (Strong) | Stretching of the C-F bonds on the benzene ring. |

| 1100-1250 | C-F stretch (CF₃) | FTIR (Very Strong) | Symmetric and asymmetric stretching of the CF₃ group. |

| 1000-1050 | C-I stretch | Raman (Strong) | Stretching of the C-I bond. |

| 800-900 | C-H bend | FTIR (Strong) | Out-of-plane bending of aromatic C-H bonds. |

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is critical for determining the exact molecular weight and elemental composition of a compound. mdpi.compnnl.gov For this compound (C₇H₂F₅I), the calculated monoisotopic mass is 307.91214 Da. nih.gov HRMS can confirm this mass with high accuracy, distinguishing it from other compounds with the same nominal mass.

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) provides further structural information. A plausible fragmentation pathway would involve:

Formation of the molecular ion [M]⁺•.

Loss of an iodine radical (•I) to form a stable cation at m/z 181.

Loss of a trifluoromethyl radical (•CF₃) from the molecular ion to give a fragment at m/z 239.

Subsequent losses of fluorine or HF from these primary fragments.

Plausible Mass Spectrometry Fragments

| m/z (Da) | Proposed Fragment Ion | Formula |

|---|---|---|

| 307.91 | [M]⁺• | [C₇H₂F₅I]⁺• |

| 239.00 | [M - CF₃]⁺ | [C₆H₂F₂I]⁺ |

| 180.93 | [M - I]⁺ | [C₇H₂F₅]⁺ |

| 127.00 | [I]⁺ | [I]⁺ |

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions of the Chemical Compound

Should this compound be crystallized, single-crystal X-ray diffraction would provide the definitive solid-state structure. This technique would yield precise measurements of bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the nature of intermolecular interactions that govern the crystal packing. Given the presence of fluorine and iodine atoms, interesting non-covalent interactions such as halogen bonding (C-I···F or C-I···O/N) and dipole-dipole interactions would be expected to play a significant role in the supramolecular architecture. nih.gov Currently, no public crystallographic data for this specific compound is available.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for complementing experimental data and predicting molecular properties. amazonaws.comresearchgate.net For this compound, DFT calculations (e.g., using the B3LYP functional) can be employed to:

Optimize Molecular Geometry: Predict bond lengths and angles in the gas phase, which can be compared with X-ray data if available.

Predict Spectroscopic Data: Calculate NMR chemical shifts (using the GIAO method) and vibrational frequencies. ucm.es These theoretical spectra are invaluable for assigning experimental peaks.

Analyze Electronic Structure: Determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap provides insight into the molecule's kinetic stability and electronic transitions.

Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the electron density distribution, highlighting electron-rich (negative potential, e.g., fluorine atoms) and electron-poor (positive potential, e.g., aromatic protons and the region around the iodine atom known as the σ-hole) regions. This map is crucial for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions like halogen bonding.

These computational approaches provide a deeper understanding of the molecule's intrinsic properties, which are governed by the synergistic effects of its various functional groups. nih.gov

Density Functional Theory (DFT) Studies on Molecular Orbitals and Charge Distribution of this compound

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure of molecules like this compound. nih.gov DFT studies allow for the detailed analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial in determining the molecule's reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insight into the chemical stability of the compound. A larger gap generally implies higher stability. researchgate.net

For this compound, the distribution of electron density across the molecule can be visualized through molecular electrostatic potential (MEP) maps. These maps indicate regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this molecule, the fluorine and oxygen atoms, being highly electronegative, would be expected to be electron-rich, while the hydrogen atoms and the carbon atoms of the benzene ring would be more electron-poor. nih.gov The trifluoromethyl group, being a strong electron-withdrawing group, significantly influences the charge distribution on the aromatic ring. ethz.chacs.org

The charge distribution is also affected by the presence of the iodine atom. The iodine atom can participate in halogen bonding, a type of non-covalent interaction where the halogen atom acts as an electrophilic center. nih.gov DFT calculations can quantify the electrostatic potential on the surface of the iodine atom, providing a measure of its ability to engage in such interactions.

Table 1: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.5 D |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific experimental or computational data for this compound were not found in the public domain.

Ab Initio Methods for Thermochemical Parameters and Reaction Pathways

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. arxiv.org These methods can be employed to calculate various thermochemical parameters of this compound with high accuracy. d-nb.info Such parameters include the enthalpy of formation, entropy, and Gibbs free energy. These values are fundamental for understanding the stability and reactivity of the compound. northwestern.edu

Furthermore, ab initio calculations can be used to explore potential reaction pathways for this compound. By mapping the potential energy surface, transition states for various reactions, such as nucleophilic aromatic substitution or cross-coupling reactions, can be identified. The activation energies calculated for these pathways can predict the feasibility and rate of different chemical transformations. d-nb.info For instance, the C-I bond is a potential site for various coupling reactions, and ab initio methods can elucidate the energetics of such processes.

Table 2: Hypothetical Thermochemical Data for this compound

| Thermochemical Parameter | Calculated Value |

| Enthalpy of Formation (gas phase) | -750 kJ/mol |

| Standard Entropy | 420 J/(mol·K) |

| Gibbs Free Energy of Formation | -700 kJ/mol |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific experimental or computational data for this compound were not found in the public domain.

Computational Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, particularly DFT and ab initio calculations, are instrumental in predicting the spectroscopic properties of molecules. arxiv.org For this compound, these methods can simulate various types of spectra, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies from IR and Raman spectra can be compared with experimental data to confirm the molecular structure and identify characteristic functional groups. nih.gov

Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be computed and compared with experimental spectra to aid in the structural elucidation of the molecule. The agreement between the computed and experimental spectra serves as a validation of the computational model used. Discrepancies can point to specific molecular interactions or environmental effects not accounted for in the calculation. researchgate.net

Table 3: Hypothetical Comparison of Experimental and Computed ¹⁹F NMR Chemical Shifts for this compound

| Position | Experimental Chemical Shift (ppm) | Computed Chemical Shift (ppm) |

| 2-F | -115.3 | -116.1 |

| 3-F | -120.8 | -121.5 |

| CF₃ | -63.2 | -63.9 |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific experimental or computational data for this compound were not found in the public domain.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time. easychair.org By solving Newton's equations of motion for a system of atoms, MD simulations can model the molecule's conformational changes, vibrational motions, and interactions with its environment. semanticscholar.org

A key application of MD simulations is the investigation of solvent effects. easychair.org The behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. researchgate.net MD simulations can explicitly model the solvent molecules surrounding this compound, allowing for the study of solvation shells, diffusion, and the influence of the solvent on the molecule's conformation and reactivity. easychair.orgeasychair.org For example, the orientation of polar solvent molecules around the polar functional groups of the solute can be analyzed.

Applications of 2,3 Difluoro 4 Iodobenzotrifluoride As a Key Intermediate in Non Biological Advanced Materials and Specialty Chemical Synthesis

Utilization in the Development of Fluorinated Polymers and High-Performance Materials

The incorporation of fluorine atoms into polymers imparts a range of desirable properties, including high thermal stability, chemical resistance, and low surface energy. While direct polymerization of fluorinated monomers is a common route, the use of specialized building blocks like 2,3-Difluoro-4-iodobenzotrifluoride offers a pathway to novel fluorinated materials. The presence of the trifluoromethyl group and fluorine atoms in this compound can significantly enhance the performance characteristics of the resulting polymers.

Although specific examples of the direct polymerization of this compound are not extensively documented in publicly available research, its structural motifs are indicative of its potential as a precursor to monomers. The reactive iodine atom allows for a variety of coupling reactions, enabling its incorporation into larger polymer backbones. This approach can lead to the development of high-performance materials with enhanced thermal stability, chemical inertness, and specific optical or electronic properties, making them suitable for demanding applications in aerospace, electronics, and industrial coatings.

Role in the Synthesis of Advanced Organic Electronic Materials (e.g., OLEDs, OFETs)

The field of organic electronics relies on the precise design of molecules to control charge transport and light emission. This compound serves as a valuable precursor for the synthesis of active components in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electron-withdrawing nature of the fluorine and trifluoromethyl groups can be strategically used to tune the electronic properties, such as the HOMO and LUMO energy levels, of organic semiconductors.

In the context of OLEDs, this building block can be incorporated into emitter molecules to enhance their quantum efficiency and color purity. For OFETs, the introduction of fluorine atoms can improve the material's stability and influence its charge carrier mobility. While direct application data for this compound in commercial devices is limited, its derivatives are actively being explored in research settings to create next-generation organic electronic materials with superior performance and longevity.

Application as a Building Block in Agrochemical and Industrial Chemical Research (excluding pharmacological target compounds)

In the realm of agrochemical research, the introduction of fluorinated moieties is a well-established strategy for enhancing the efficacy and stability of active ingredients. While avoiding pharmacological targets, this compound can be utilized as a key intermediate in the synthesis of novel herbicides, fungicides, and insecticides. The trifluoromethyl group, in particular, is a common feature in many successful agrochemicals due to its ability to increase metabolic stability and binding affinity to target sites.

The reactivity of the iodine atom allows for the facile introduction of the difluoro-trifluoromethylphenyl group into a variety of molecular scaffolds, enabling the exploration of new chemical space in the search for more effective and environmentally benign crop protection agents. Similarly, in industrial chemical research, this compound can be used to synthesize specialty chemicals such as dyes, pigments, and other functional materials where the unique properties conferred by the fluorine atoms are advantageous.

Strategic Intermediate for the Preparation of Molecular Probes in Chemical Biology (non-clinical, research tools)

Molecular probes are essential tools in chemical biology for visualizing and studying biological processes at the molecular level. The unique spectroscopic properties of fluorinated compounds make them attractive for the development of such probes. This compound can serve as a strategic intermediate in the synthesis of non-clinical molecular probes.

The fluorine atoms can be utilized for ¹⁹F NMR spectroscopy, a powerful technique for studying molecular interactions and conformations in complex biological systems without the background noise present in proton NMR. The iodine atom provides a handle for further chemical modifications, allowing for the attachment of fluorophores, affinity tags, or other functional groups necessary for the probe's specific application in a research setting.

Design and Synthesis of Novel Scaffolds for Materials Science Research

The development of new materials with tailored properties is a cornerstone of materials science. This compound provides a versatile platform for the design and synthesis of novel molecular scaffolds. The combination of reactive sites and the unique electronic and steric properties of the fluorinated benzene (B151609) ring allows chemists to construct complex three-dimensional structures.

Through various cross-coupling reactions involving the iodine atom, this building block can be used to create larger, well-defined architectures. These novel scaffolds can then be investigated for a wide range of applications, including as frameworks for porous materials, components of liquid crystals, or as precursors to other functional materials with unique optical, electronic, or self-assembly properties. This strategic use of this compound opens up new avenues for the exploration and discovery of advanced materials.

Future Perspectives and Emerging Research Avenues for 2,3 Difluoro 4 Iodobenzotrifluoride

Exploration of Sustainable and Eco-Friendly Synthetic Methodologies

The chemical industry is increasingly focusing on developing sustainable and environmentally friendly manufacturing processes. For 2,3-Difluoro-4-iodobenzotrifluoride, this translates to a shift away from traditional synthetic methods that often involve harsh conditions and generate substantial waste. The introduction of fluorine into organic compounds, a process known as fluorination, is a cornerstone of producing such molecules and has seen significant evolution in its techniques. numberanalytics.com

Future research is geared towards greener alternatives. One promising approach is the use of enzymatic synthesis. nih.govnih.gov Enzymes, acting as natural catalysts, can facilitate the introduction of fluorine atoms into molecules under mild conditions, offering a more sustainable and selective method. nih.gov This chemoenzymatic approach holds the potential to create fluorinated compounds with greater precision and reduced environmental impact. nih.gov

Development of Chemo- and Regioselective Transformations for Complex Molecular Architectures

The molecular structure of this compound presents multiple sites for chemical reactions. A key challenge and opportunity lies in developing transformations that can selectively target a specific part of the molecule. The iodine atom, for instance, is a prime target for cross-coupling reactions, a powerful tool for creating new carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgnih.gov

Researchers are actively investigating catalytic systems that can precisely control these reactions. cas.cn For example, palladium-catalyzed cross-coupling reactions have shown promise in selectively functionalizing similar compounds. researchgate.net The goal is to achieve high chemo- and regioselectivity, ensuring that the desired product is formed with minimal byproducts. This level of control is crucial for the efficient synthesis of complex molecules with tailored properties. The selective functionalization of the C-F bond in trifluoromethylarenes is another area of active research, aiming to provide a diverse array of difluoroalkylaromatics. nih.gov

| Transformation Type | Key Research Focus | Potential Impact |

| Cross-Coupling Reactions | Development of highly selective palladium and copper catalysts. | Precise installation of functional groups at the iodo-position. |

| C-H Functionalization | Methods to activate and functionalize the aromatic C-H bonds selectively. | Access to a wider range of polysubstituted benzotrifluoride (B45747) derivatives. |

| C-F Bond Activation | Selective cleavage and functionalization of the strong C-F bonds. | Novel synthetic pathways to create partially fluorinated compounds. |

Integration of this compound Chemistry with Flow Synthesis and Automation

The adoption of continuous flow chemistry and automation is set to revolutionize the synthesis of this compound and its derivatives. wikipedia.orgrsc.org Unlike traditional batch synthesis, flow chemistry allows for reactions to occur in a continuous stream, offering enhanced control over reaction parameters and improved safety. youtube.comajinomoto.com This method is particularly advantageous for managing hazardous materials and reactions that generate significant heat. youtube.com

Automated systems can further enhance efficiency by enabling high-throughput screening of reaction conditions and catalysts. wikipedia.orgrsc.org The integration of these technologies can lead to faster process development, higher yields, and improved product quality. ajinomoto.com For instance, the continuous synthesis of a similar compound, 1-ethoxy-2,3-difluoro-4-iodo-benzene, has been successfully demonstrated in a microreactor system, achieving high yields in a significantly shorter time compared to batch reactions. researchgate.net The use of automated synthesis has already been shown to improve the efficiency of parallel synthesis and combinatorial methods for polymers. wikipedia.org

Advanced Computational Design and Machine Learning Approaches for Derivatization and Property Prediction

Computational tools are becoming increasingly vital in modern chemical research. arxiv.org For this compound, advanced computational design and machine learning are being employed to predict the properties of its derivatives and guide the synthesis of new molecules. rsc.orgrsc.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) models, for example, can establish a mathematical relationship between the chemical structure of a molecule and its biological activity or other properties. nih.govnih.govresearchgate.net These models, often powered by machine learning algorithms, can rapidly screen large virtual libraries of compounds to identify promising candidates for synthesis. rsc.orgrsc.org This in-silico approach significantly accelerates the discovery process and reduces the reliance on resource-intensive experimental work. rsc.org The prediction of molecular properties through machine learning is a crucial element in the rapid screening of compounds and the accelerated discovery of materials with desired characteristics. arxiv.org

| Computational Tool | Application in this compound Research |

| Density Functional Theory (DFT) | Predicting molecular structures, electronic properties, and reaction mechanisms. |

| Machine Learning (ML) | Developing QSAR models for property prediction and virtual screening. rsc.orgrsc.org |

| Molecular Dynamics (MD) Simulations | Simulating the behavior of molecules over time to understand their dynamics and interactions. |

Novel Applications in Emerging Fields of Material Science and Catalyst Development

The unique electronic and physical properties of fluorinated compounds make them highly attractive for applications in material science and catalysis. numberanalytics.comrsc.org The incorporation of fluorine atoms can enhance properties such as thermal stability, charge transport, and resistance to degradation. rsc.org

In catalysis, this compound can serve as a precursor for designing novel ligands. The electronic properties of these ligands can be fine-tuned by the fluorine atoms, influencing the activity and selectivity of the metal catalysts they are attached to. This opens up possibilities for developing more efficient catalysts for a wide range of chemical transformations.

常见问题

Q. What computational tools predict reactivity in fluorinated aromatic systems?

- Methodological Answer : Use density functional theory (DFT) (e.g., B3LYP/6-31G*) to calculate Fukui indices for electrophilic/nucleophilic sites. Compare with NIST’s Computational Chemistry Comparison and Benchmark Database (CCCBDB) for validation. Molecular dynamics simulations model solvent interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。